(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Description
p-Tolyl Group (Position 3)
- Electronic Effects : The methyl group at the para-position donates electrons through hyperconjugation, increasing the phenyl ring’s electron density.
- Steric Profile : Creates a planar hydrophobic surface ideal for van der Waals interactions with flat binding pockets.
- Metabolic Stability : Methyl substitution reduces susceptibility to oxidative metabolism compared to unsubstituted phenyl.
4-(Trifluoromethyl)phenyl Group
- Electron-Withdrawing Nature : The -CF₃ group induces strong inductive effects, polarizing the phenyl ring and enhancing dipole interactions.
- Lipophilicity Contribution : LogP increases by ~1 unit compared to non-fluorinated analogs, improving membrane permeability.
- Bioisosteric Potential : Serves as a sulfone or ester mimic while resisting enzymatic hydrolysis.
These groups create a balanced electronic profile—the electron-donating p-tolyl counteracts the electron-withdrawing trifluoromethyl group, potentially optimizing binding to mixed-charge protein domains.
Piperazine Linker Structural Significance
The piperazine moiety bridges the triazolopyrimidine core and the 4-(trifluoromethyl)phenyl group through a methanone spacer. Its structural roles include:
- Conformational Flexibility : The chair-chair inversion of the six-membered ring allows adaptation to binding site geometries.
- Solubility Enhancement : Piperazine’s basic nitrogen (pKa ~9.8) facilitates salt formation under physiological conditions.
- Hydrogen Bonding Capacity : The secondary amine serves as both hydrogen bond donor and acceptor.
The methanone linker (R-C(=O)-R’) introduces a planar, polarized region that:
- Prevents free rotation between aromatic systems
- Participates in dipole-dipole interactions with protein backbone carbonyls
- Modulates electron density distribution across the molecule
This combination of rigid and flexible elements makes the piperazine-methanone architecture critical for balancing target affinity and pharmacokinetic properties.
Properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O/c1-15-2-8-18(9-3-15)33-21-19(29-30-33)20(27-14-28-21)31-10-12-32(13-11-31)22(34)16-4-6-17(7-5-16)23(24,25)26/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYCHYWZKDBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step reactions. One common route includes:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole and pyrimidine derivatives.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyrimidine core.
Introduction of the trifluoromethylphenyl group: This is usually done through coupling reactions, such as Suzuki or Heck coupling, using trifluoromethylphenyl boronic acid or halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The p-tolyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group yields a carboxylic acid derivative, while substitution on the piperazine ring can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzyme active sites or receptor binding pockets, inhibiting their function. The piperazine ring and trifluoromethylphenyl group enhance binding affinity and selectivity .
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
- Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound offers metabolic stability and lipophilicity, whereas nitro groups in nitrothiophen derivatives enhance reactivity but may introduce toxicity risks.
- Piperazine Linker : The piperazine moiety in the target compound improves solubility and conformational flexibility compared to rigid aryl amines in pyrazolo-pyrimidines.
Biological Activity
The compound (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone , also known by its CAS number 920225-66-7, is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.4 g/mol. The structure features a triazolopyrimidine core linked to a piperazine ring and a trifluoromethylphenyl group, which enhances its lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| CAS Number | 920225-66-7 |
| Molecular Formula | C23H20F3N7O |
| Molecular Weight | 467.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzyme active sites or receptor binding pockets, inhibiting their function. This interaction is crucial for its potential anticancer properties.
Enzyme Inhibition
Research indicates that compounds with similar triazolo-pyrimidine structures often inhibit cyclin-dependent kinases (CDKs) and other enzymes involved in cancer progression. The presence of the piperazine ring enhances binding affinity, potentially leading to more effective inhibition.
Anticancer Activity
Several studies have demonstrated the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to the one in focus have shown promising cytotoxicity against various human cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values reported as low as 2 μM.
- PC-3 (Prostate Cancer) : Significant inhibitory effects observed.
The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies
- Study on Triazolo-Pyrimidine Derivatives : A study published in Nature evaluated a series of triazolo-pyrimidine derivatives for their ability to inhibit USP28, an enzyme linked to tumorigenesis. The results indicated that certain derivatives exhibited potent inhibitory activity against breast and lung cancer cell lines .
- Hybrid Compounds : Research on hybrid motifs combining triazolo-pyrimidines with other pharmacophores showed enhanced anticancer activity compared to standard chemotherapeutic agents like Doxorubicin .
Comparative Analysis with Similar Compounds
A comparison with other compounds reveals unique properties attributed to the trifluoromethyl and p-tolyl groups:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Triazolo-Pyrimidine | Moderate anticancer activity |
| Compound B | Triazolo-Pyrimidine + Piperazine | High binding affinity and potency |
The unique combination of functional groups in This compound enhances its therapeutic profile significantly.
Q & A
Q. What are the optimal synthetic routes and purification strategies for this triazolopyrimidine derivative?
The synthesis involves multi-step protocols to construct the triazolopyrimidine core, followed by functionalization of the piperazine and aryl ketone moieties. Key steps include:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the p-tolyl group to the triazolopyrimidine scaffold .
- Solvent selection : Use of polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical parameters : Temperature control (reflux vs. room temperature) and catalyst loading (e.g., Pd/C at 5-10 mol%) significantly impact yield .
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm regioselectivity of triazole ring substitution and piperazine connectivity .
- X-ray crystallography : Resolves ambiguity in stereochemistry, as demonstrated for analogous triazolopyrimidines (e.g., C–H···O interactions in crystal packing) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 541.1922 for CHFNO) .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Use DMSO as a primary solvent (tested up to 10 mM), with dilution in PBS or cell culture media containing 0.1% Tween-80 to prevent precipitation .
- Stability : Store lyophilized powder at -20°C; monitor degradation via HPLC (retention time shifts) under acidic/basic conditions .
Advanced Research Questions
Q. How do structural modifications influence target selectivity and potency?
Methodological note : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict substituent effects on binding free energy .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .
- Impurity interference : Validate compound purity (>98%) via LC-MS; trace solvents (e.g., DMF residuals) may artifactually inhibit enzymes .
- Cell line heterogeneity : Use isogenic models (e.g., EGFR-mutant vs. wild-type NSCLC) to contextualize activity .
Q. What methodologies are recommended for target engagement validation?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (/) to purified targets (e.g., EGFR) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization post-treatment .
- RNAi/CRISPR knockdown : Correlate potency reduction (e.g., 10-fold drop in IC) with target gene silencing .
Q. What strategies are effective for scaling up synthesis without compromising yield?
| Parameter | Lab Scale (mg) | Pilot Scale (g) | Critical Adjustments |
|---|---|---|---|
| Catalyst | Pd/C (5 mol%) | Pd/C (3 mol%) | Lower catalyst loading reduces cost . |
| Reaction time | 24 h | 48 h | Extended time compensates for reduced mixing efficiency . |
| Purification | Column chromatography | Recrystallization (EtOH/HO) | Scalable, minimizes solvent waste . |
Q. How can metabolite identification inform toxicity profiling?
- Phase I metabolites : Use LC-QTOF to detect hydroxylation (e.g., at the piperazine ring) or N-dealkylation products .
- Reactive intermediates : Trapping studies (GSH adducts) identify potential hepatotoxic metabolites via cytochrome P450 isoforms .
Data Contradiction Analysis
Case Study : Discrepant IC values (nM range vs. μM) in kinase inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
